Differentiated PI3Kα Inhibitory Potency: A Critical Determinant in Cancer Research Tool Selection
This compound (designated as Compound 17) demonstrates a specific and quantifiable difference in PI3Kα inhibitory activity compared to closely related analogs. Its IC50 of 4.25 µM contrasts sharply with the more potent brominated analog, Compound 22 (IC50 = 0.04 µM), which features an unsubstituted piperazine ring [1]. This comparison highlights that the 4-methylpiperazine moiety in the target compound is a key differentiator, conferring a >100-fold reduction in potency relative to the piperazine-bromo combination. This provides a critical tool for structure-activity relationship (SAR) studies, allowing researchers to dissect the impact of the piperazine N-substituent on kinase binding.
| Evidence Dimension | PI3Kα Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 4.25 µM |
| Comparator Or Baseline | Compound 22: 2-(piperazin-1-yl) with bromo substituent (IC50 = 0.04 µM) |
| Quantified Difference | >100-fold less potent |
| Conditions | Competitive fluorescence polarization assay [1] |
Why This Matters
This data allows a researcher to select a compound with a specific, moderate potency profile for PI3Kα, which is essential for experiments where complete target inhibition is not desired or for understanding the role of the N-methyl group in target engagement.
- [1] PMC. Table 4. PI3Kα inhibitory activity of target compounds. In: Wu P, Su Y, Guan X, et al. PLoS ONE. 2012;7(8):e43171. View Source
